Cas no 2680786-61-0 (benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate)

Benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate is a specialized carbamate derivative featuring a cyclobutyl core with hydroxymethyl and phenyl substituents. This compound is of interest in synthetic organic chemistry due to its functional group diversity, enabling its use as a versatile intermediate in pharmaceutical and agrochemical research. The presence of both a carbamate and a hydroxymethyl group enhances its reactivity, facilitating further derivatization or coupling reactions. Its structural rigidity, imparted by the cyclobutyl ring, may also contribute to selective binding interactions in medicinal chemistry applications. The benzyl protecting group offers additional synthetic flexibility, allowing for controlled deprotection under mild conditions.
benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate structure
2680786-61-0 structure
Product Name:benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate
CAS No:2680786-61-0
MF:C20H23NO3
MW:325.401525735855
CID:5623464
PubChem ID:165938306
Update Time:2025-11-06

benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28294683
    • 2680786-61-0
    • benzyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
    • benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate
    • Inchi: 1S/C20H23NO3/c22-15-20(12-7-13-20)18(17-10-5-2-6-11-17)21-19(23)24-14-16-8-3-1-4-9-16/h1-6,8-11,18,22H,7,12-15H2,(H,21,23)
    • InChI Key: LYFYDFXOHFTUMS-UHFFFAOYSA-N
    • SMILES: OCC1(C(C2C=CC=CC=2)NC(=O)OCC2C=CC=CC=2)CCC1

Computed Properties

  • Exact Mass: 325.16779360g/mol
  • Monoisotopic Mass: 325.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 58.6Ų

benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate Pricemore >>

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Additional information on benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate

Research Briefing on Benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate (CAS: 2680786-61-0)

Benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate (CAS: 2680786-61-0) is a novel synthetic compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This carbamate derivative features a unique cyclobutylphenylmethyl scaffold with a hydroxymethyl substituent, which presents interesting possibilities for drug discovery and development. Recent studies have explored its potential as a building block for protease inhibitors and as a precursor for bioactive molecules targeting neurological disorders.

The compound's structural characteristics, particularly the strained cyclobutane ring and the carbamate functionality, make it a valuable intermediate in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of γ-secretase modulators for Alzheimer's disease research. The researchers highlighted how the hydroxymethyl group at the cyclobutyl position allows for further derivatization while maintaining favorable pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate typically involves a multi-step process starting from phenylacetonitrile derivatives. Recent advances in catalytic cyclobutanation reactions have improved the yield and enantioselectivity of key intermediates. The compound's stability under physiological conditions has been confirmed through in vitro studies, with a half-life exceeding 48 hours in plasma at 37°C.

In pharmacological evaluations, this compound has shown promising activity as a weak inhibitor of certain cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies. However, researchers caution that the hydroxymethyl group may require protection in some synthetic routes due to its reactivity. Current research efforts are focused on exploring its incorporation into larger molecular frameworks for enhanced biological activity.

The safety profile of benzyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate is currently under investigation, with preliminary toxicology studies indicating low acute toxicity in rodent models. Its environmental fate and biodegradation pathways are also being studied, as the compound's persistence in aqueous systems appears to be moderate. These studies are crucial for assessing its potential as a pharmaceutical intermediate.

Future research directions for this compound include exploring its use in PROTAC (proteolysis targeting chimera) development and as a scaffold for covalent inhibitors. The unique spatial arrangement of its functional groups offers opportunities for designing molecules with specific target-binding properties. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for neurodegenerative disease targets.

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